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Compound of Interest

Compound Name: E7130

Cat. No.: B12381793

The investigational drug code E7130 has been associated with two distinct anticancer agents
with different mechanisms of action. This guide provides a head-to-head comparison of both
entities against relevant alternatives, supported by experimental data, to aid researchers,
scientists, and drug development professionals.

Part 1: E7130 (Halichondrin B Analog) - A
Microtubule and Tumor Microenvironment
Modulator

E7130 is a synthetically produced analog of halichondrin B, a complex natural product isolated
from a marine sponge.[1][2] It functions as a potent microtubule dynamics inhibitor but is
distinguished from other agents in its class by its additional ability to modulate the tumor
microenvironment (TME).[3][4] Specifically, it reduces the presence of cancer-associated
fibroblasts (CAFs) and promotes tumor vascular remodeling.[1][5][6]

Mechanism of Action

E7130 exerts a dual antitumor effect. Firstly, like other microtubule-targeting agents, it disrupts
microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[7] Secondly, it
uniquely remodels the TME. In preclinical models, E7130 has been shown to decrease a-SMA-
positive CAFs, which are known to contribute to a desmoplastic, immunosuppressive TME.[1]

[4] This reduction is achieved by inhibiting the TGF-B-induced transformation of fibroblasts into

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12381793?utm_src=pdf-interest
https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://www.eisai.com/news/2019/pdf/enews201943pdf.pdf
https://www.eisai.com/news/2019/news201943.html
https://www.pharmaceutical-technology.com/features/cancer-drug-discovery-halichondrin/
https://aacrjournals.org/cancerres/article/80/16_Supplement/4183/643019/Abstract-4183-Mechanism-of-action-analysis-of-anti
https://www.eisai.com/news/2019/pdf/enews201943pdf.pdf
https://www.researchgate.net/publication/345213374_Abstract_4179_E7130_derived_from_total_synthesis_of_halichondrin_as_a_novel_tumor-microenvironment_ameliorator
https://www.medchemexpress.com/e7130.html
https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11432918/
https://www.benchchem.com/product/b12381793?utm_src=pdf-body
https://www.eisai.com/news/2019/pdf/enews201943pdf.pdf
https://aacrjournals.org/cancerres/article/80/16_Supplement/4183/643019/Abstract-4183-Mechanism-of-action-analysis-of-anti
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

myofibroblasts, a process that involves the PIBK/AKT/mTOR signaling pathway.[4][6] By

ameliorating the TME, E7130 may enhance the efficacy of other anticancer therapies.[3][5]
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Figure 1. Mechanism of E7130 (Halichondrin Analog) in suppressing Cancer-Associated

Fibroblasts.

Head-to-Head Comparison: Preclinical Data
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Direct comparative efficacy studies between E7130 and other microtubule inhibitors like
taxanes are limited. The key distinction lies in E7130's unique TME-modifying effects.[3] While
taxanes primarily target the microtubule cytoskeleton within the cancer cell, E7130 adds a
second layer of activity by targeting the surrounding stroma.[3][9]

E7130 (Halichondrin Taxanes (e.g., Paclitaxel,
Parameter
Analog) Docetaxel)
Primary Target Tubulin/Microtubules[7] Tubulin/Microtubules|[8]
Tumor Microenvironment o
Secondary Target Primarily cancer cells[9]
(CAFs)[4]
Inhibits microtubule dynamics; Promotes microtubule
Mechanism Disrupts TGF-3 signaling in polymerization and
fibroblasts[6] stabilization[10]
0.01- 0.1 nM (in various Low nM range (varies by cell
Reported IC50 ) )
cancer cell lines)[6] line)
Dual action on cancer cells Well-established efficacy, but
) ) and TME, potentially subject to resistance
Key Differentiator ) . .
overcoming stromal-based mechanisms like drug efflux
resistance[3] pumpsJ8]

Experimental Protocols

In Vitro Anti-proliferative Assay:[6]

Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in multi-well plates.

Cells are treated with serial dilutions of E7130 for a specified period (e.g., 72 hours).

Cell viability is assessed using a standard method like the MTS or MTT assay.

IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model:[6]
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Human cancer cells (e.g., HSC-2) are subcutaneously implanted into immunocompromised
mice (e.g., BALB/c nude).

Once tumors reach a specified volume, mice are randomized into treatment and control
groups.

E7130 is administered intravenously (e.g., 45-180 pg/kg). Combination therapies (e.g., with
cetuximab) may also be evaluated.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers
like microvessel density (CD31) and CAFs (a-SMA).

First-in-Human Clinical Trial Protocol (Dose Escalation):[11]

Patient Population: Adults with advanced solid tumors refractory to standard therapy.

Study Design: Dose-escalation study with two dosing schedules evaluated: once every three
weeks (Q3W) and once every two weeks (Q2W).

Administration: E7130 administered as an intravenous infusion.

Primary Endpoints: Safety, tolerability, incidence of dose-limiting toxicities (DLTs), and
determination of the maximum tolerated dose (MTD).

Secondary Endpoints: Pharmacokinetics, pharmacodynamics (biomarker changes), and
preliminary antitumor activity.

Part 2: Tasurgratinib (Formerly E7090/E7130) - A
Selective FGFR Inhibitor

Tasurgratinib (formerly known as E7090 and also referred to as E7130 in some contexts) is an

orally available, selective, and potent inhibitor of fibroblast growth factor receptors 1, 2, and 3
(FGFR1-3).[12][13][14] Aberrations in the FGFR signaling pathway are known oncogenic

drivers in various cancers, most notably intrahepatic cholangiocarcinoma (iCCA) with FGFR2

fusions or rearrangements.[14][15]
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Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs),
activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.
These pathways regulate cell proliferation, survival, migration, and angiogenesis. In cancers
with FGFR gene fusions or mutations, the receptor is constitutively active, leading to
uncontrolled cell growth. Tasurgratinib binds to the ATP-binding site of FGFR1-3, blocking its
kinase activity and inhibiting downstream signaling, thereby exerting its antitumor effect.[14][15]
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Figure 2. Tasurgratinib inhibits the constitutively active FGFR signaling pathway.

Head-to-Head Comparison: Preclinical Data vs. Other
FGFR Inhibitors
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A key challenge in targeted therapy is acquired resistance. Tasurgratinib has been evaluated
against other FGFR inhibitors for its activity on common resistance mutations.

FGFR2 Status Tasurgratinib Pemigatinib Infigratinib Futibatinib
Wild-Type Potent Inhibition Potent Inhibition Potent Inhibition Potent Inhibition
N549H/K

) Activity Retained  Resistant Resistant Resistant
Mutation

L617F Mutation Reduced Activity  Activity Retained  Activity Retained  Activity Retained

M5371 Mutation Reduced Activity  Activity Retained  Activity Retained  Activity Retained

Data sourced
from a preclinical
cell-based
NanoBRET
assay study.[15]

This preclinical evidence suggests tasurgratinib may be effective against certain acquired
resistance mutations (N549H/K) that confer resistance to other FGFR inhibitors like pemigatinib
and infigratinib.[15]

Head-to-Head Comparison: Clinical Trial Data in
Cholangiocarcinoma

Tasurgratinib, pemigatinib, and infigratinib have all been evaluated in Phase 2 trials for
previously treated, unresectable or metastatic cholangiocarcinoma with FGFR2 fusions or
rearrangements.
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Parameter

Tasurgratinib
(Phase 2)[16][17]

Pemigatinib
(FIGHT-202)[18][19]

Infigratinib (Phase
2)[18][20]

Patient Population

=1 prior chemotherapy

=1 prior therapy =1 prior therapy

Number of Patients 63 107 108
Objective Response
30.2% 36% 23%
Rate (ORR)
Median Duration of
5.6 months 9.1 months 5.0 months
Response (DoR)
Median Progression-
) 5.4 months 6.9 months 7.3 months
Free Survival (PFS)
Lipase increased, ] )
Common Grade =3 ] Hypophosphatemia, Hyperphosphatemia,
hyperphosphatemia[l ) .
Adverse Events 7 arthralgia stomatitis

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in

study design, patient populations, and methodologies.

Experimental Protocols

Preclinical Experimental Workflow: The preclinical evaluation of an FGFR inhibitor like

tasurgratinib typically follows a structured workflow to establish potency, selectivity, and in vivo

efficacy before advancing to clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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